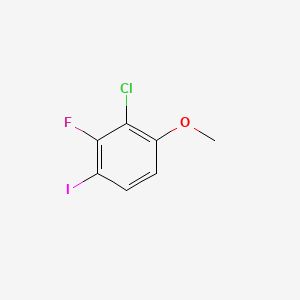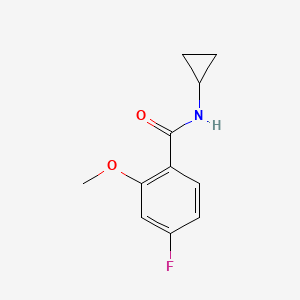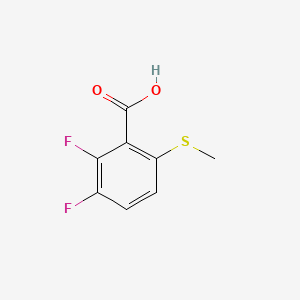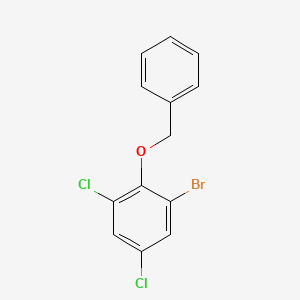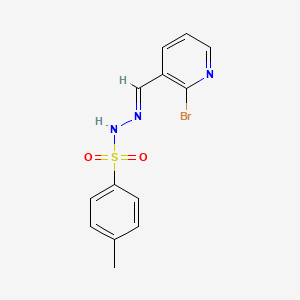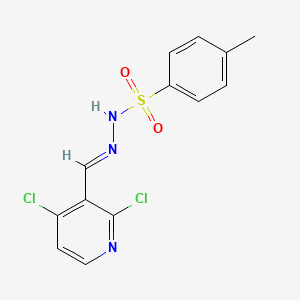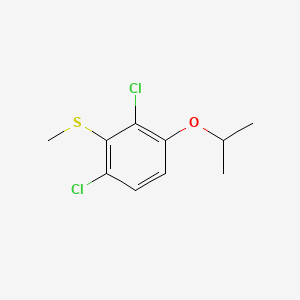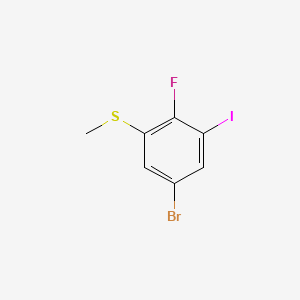
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2385051-28-3 . It has a molecular weight of 346.99 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 . This code provides a specific representation of the molecular structure. Physical And Chemical Properties Analysis
The compound “this compound” is a solid . It has a molecular weight of 346.99 .Applications De Recherche Scientifique
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane has been used in a variety of scientific research applications, including drug development and delivery, drug metabolism, and enzyme inhibition. In drug development and delivery, this compound has been used to create drug delivery systems that can target specific cells and tissues, as well as to create new drug molecules. In drug metabolism, this compound has been used to study the metabolism of drugs and to identify potential metabolic pathways and metabolites. In enzyme inhibition, this compound has been used to study the inhibition of enzymes and to identify potential inhibitors.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is not completely understood, but it is thought to involve the formation of a covalent bond between the sulfur atom of this compound and the target molecule. This covalent bond is thought to be responsible for the inhibition of enzymes and the delivery of drugs to specific cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but some studies have suggested that it may have anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer effects. In addition, this compound has been shown to have an effect on the metabolism of drugs, as well as on the inhibition of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane in lab experiments include its low cost, its low toxicity, and its wide range of applications. In addition, this compound is relatively easy to synthesize, which makes it ideal for use in a variety of experiments. The main limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
The potential future directions for (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane research include further study of its biochemical and physiological effects, further study of its mechanism of action, further study of its drug metabolism and enzyme inhibition properties, and further study of its potential applications in drug development and delivery. Additionally, further research could be conducted to explore the potential uses of this compound in other fields, such as biotechnology and materials science. Finally, further research could be conducted to explore the potential uses of this compound in combination with other compounds.
Méthodes De Synthèse
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane can be synthesized using a variety of methods, depending on the desired outcome. The most common method is the three-step synthesis, which involves the reaction of 5-bromo-2-fluoro-3-iodobenzene and methylsulfanyl chloride. The first step involves the reaction of 5-bromo-2-fluoro-3-iodobenzene with methylsulfanyl chloride to produce 5-bromo-2-fluoro-3-iodophenylmethylsulfanyl chloride. The second step involves the reaction of 5-bromo-2-fluoro-3-iodophenylmethylsulfanyl chloride with sodium bicarbonate to produce 5-bromo-2-fluoro-3-iodophenylmethylsulfane. The third step involves the reaction of 5-bromo-2-fluoro-3-iodophenylmethylsulfane with aqueous sodium hydroxide to produce 5-bromo-2-fluoro-3-iodophenyl)(methyl)sulfane.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPGKQMNXMGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Br)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

